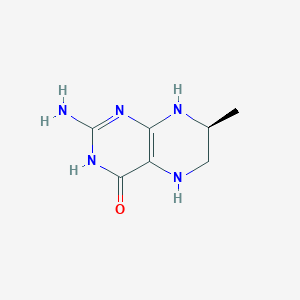
(7S)-2-Amino-7-methyl-5,6,7,8-tetrahydropteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) is a heterocyclic compound that belongs to the pteridine family This compound is characterized by its unique structure, which includes a pteridinone core with an amino group at the 2-position and a methyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pteridines.
Scientific Research Applications
4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pteridine derivatives such as:
- 2-Amino-4-hydroxy-6,7,8-trimethylpteridine
- 2,4-Diamino-6,7,8-trimethylpteridine
- 2-Amino-4,6,7,8-tetrahydropteridine
Uniqueness
4(1H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-7-methyl-,(S)-(9CI) is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
79493-89-3 |
|---|---|
Molecular Formula |
C7H11N5O |
Molecular Weight |
181.20 g/mol |
IUPAC Name |
(7S)-2-amino-7-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H11N5O/c1-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h3,9H,2H2,1H3,(H4,8,10,11,12,13)/t3-/m0/s1 |
InChI Key |
MTDPMYKLKRJFNL-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)N=C(NC2=O)N |
Canonical SMILES |
CC1CNC2=C(N1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















